Mevalonic Acid

Description

Properties

IUPAC Name |

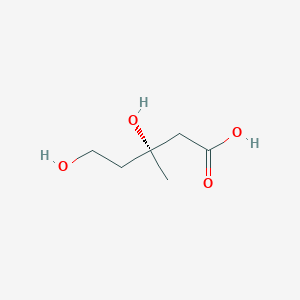

3,5-dihydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTLQQUUPVSXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040546 | |

| Record name | DL-Mevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very soluble in water, but also soluble in organic solvents, especially polar organic solvents. | |

| Record name | MEVALONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid | |

CAS No. |

150-97-0 | |

| Record name | Mevalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mevalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Mevalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEVALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5UOB36OCZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEVALONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7681 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mevalonate Pathway Enzymology and Biosynthesis

Initial Condensation Steps

The biosynthesis of mevalonate begins with the sequential condensation of three acetyl-CoA molecules. This process is orchestrated by two key enzymes that effectively build the carbon backbone of the precursor molecule, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

Acetyl-CoA C-Acetyltransferase (AACT)

Acetyl-CoA C-acetyltransferase (AACT), also known as acetoacetyl-CoA thiolase, catalyzes the first committed step in the mevalonate pathway. This enzyme facilitates a Claisen condensation reaction between two molecules of acetyl-CoA to form acetoacetyl-CoA. wikipedia.org The reaction is reversible and involves the formation of an acetyl-enzyme intermediate. ebi.ac.uknih.gov

The catalytic mechanism involves a cysteine residue in the active site, which acts as a nucleophile. ebi.ac.uk One molecule of acetyl-CoA acetylates this cysteine, releasing coenzyme A. The acetylated enzyme then reacts with the enolate of a second acetyl-CoA molecule to produce acetoacetyl-CoA. ebi.ac.uk

| Substrate | Product(s) | Enzyme Class |

| 2 x Acetyl-CoA | Acetoacetyl-CoA + Coenzyme A | Transferase (Thiolase) wikipedia.org |

3-Hydroxy-3-methylglutaryl Coenzyme A Synthase (HMG-CoA Synthase, HMGS)

Following the formation of acetoacetyl-CoA, 3-hydroxy-3-methylglutaryl Coenzyme A synthase (HMG-CoA synthase) catalyzes the condensation of acetoacetyl-CoA with a third molecule of acetyl-CoA to produce (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org This reaction represents a crucial step in both cholesterol synthesis and ketogenesis. wikipedia.org

The mechanism of HMG-CoA synthase also involves an important catalytic cysteine residue. wikipedia.orgnih.gov The enzyme is first acetylated by acetyl-CoA. Subsequently, a nucleophilic attack on acetoacetyl-CoA leads to the formation of HMG-CoA. wikipedia.orgnih.gov An active site glutamic acid residue acts as a general base in the condensation reaction. researchgate.netnih.gov

| Substrates | Product(s) | Enzyme Location |

| Acetoacetyl-CoA + Acetyl-CoA + H₂O | (S)-3-hydroxy-3-methylglutaryl-CoA + Coenzyme A | Cytosolic and Mitochondrial Isoforms wikipedia.org |

Rate-Limiting Enzyme: 3-Hydroxy-3-methylglutaryl Coenzyme A Reductase (HMGCR)

The conversion of HMG-CoA to mevalonic acid is the committed and rate-limiting step of the mevalonate pathway. infobiochem.comproteopedia.orgwikipedia.org This irreversible reaction is catalyzed by 3-hydroxy-3-methylglutaryl Coenzyme A reductase (HMGCR), a highly regulated enzyme. infobiochem.comproteopedia.org HMGCR is an integral membrane protein of the endoplasmic reticulum. infobiochem.comwikipedia.org

The reaction involves a four-electron reduction of the thioester group of HMG-CoA, utilizing two molecules of NADPH as the reducing agent. proteopedia.orgmdpi.com The activity of HMGCR is subject to complex regulatory mechanisms at the transcriptional, translational, and post-translational levels to maintain cholesterol homeostasis. proteopedia.orgwikipedia.orgnih.gov Feedback regulation is a key feature, with the enzyme's activity being inhibited by sterols and non-sterol isoprenoids derived from the pathway. infobiochem.com

Kinetic Properties of HMG-CoA Reductase:

| Organism/Tissue | Substrate | K_m (μM) | V_max_ | Reference |

| Streptococcus pneumoniae | HMG-CoA | - | - | nih.gov |

| NADPH | 28.9 ± 5.1 | 6.85 ± 0.3 s⁻¹ | nih.gov | |

| NADH | 153 ± 59.3 | 0.131 ± 0.02 s⁻¹ | nih.gov | |

| Human | HMG-CoA | 4 | - | proteopedia.org |

Mevalonate Phosphorylation and Decarboxylation Cascade

Once synthesized, mevalonate undergoes a series of phosphorylation and decarboxylation reactions to yield the five-carbon isoprenoid precursors. The initial phosphorylation steps are critical for activating the mevalonate molecule for subsequent reactions.

Mevalonate Kinase (MVK)

Mevalonate kinase (MVK) is a key enzyme that catalyzes the first phosphorylation step in the downstream processing of mevalonate. wikipedia.orgnih.gov It transfers the terminal phosphate (B84403) group from ATP to the 5-hydroxyl group of mevalonate, forming mevalonate-5-phosphate. wikipedia.org This reaction is ATP-dependent. nih.gov MVK is subject to feedback inhibition by several isoprenoid intermediates, including farnesyl diphosphate (B83284) and geranylgeranyl diphosphate, which compete with ATP for binding to the enzyme. acs.orgnih.gov

Kinetic Parameters of Mevalonate Kinase:

| Organism | Substrate | K_m (μM) | Reference |

| Methanosarcina mazei | Mevalonate | 68 | nih.gov |

| ATP | 464 | nih.gov | |

| Pig Liver | Mevalonate Analogues | 200 - 4300 | nih.gov |

Phosphomevalonate Kinase (PMK)

The second phosphorylation event is catalyzed by phosphomevalonate kinase (PMK). This enzyme utilizes another molecule of ATP to phosphorylate mevalonate-5-phosphate at the same 5-hydroxyl position, yielding mevalonate-5-diphosphate. acs.org The kinetic mechanism of PMK from Streptococcus pneumoniae has been shown to follow a random sequential bi-bi mechanism, where either substrate can bind to the enzyme first. nih.govuhi.ac.uk

Kinetic Constants for Streptococcus pneumoniae Phosphomevalonate Kinase:

| Direction | Substrate | K_m (μM) | K_i_ (μM) | k_cat_ (s⁻¹) |

| Forward | ATP | 74 | 137 | 3.4 |

| Phosphomevalonate | 4.2 | 7.7 | 3.4 | |

| Reverse | ADP | 350 | 410 | 3.9 |

| Diphosphomevalonate | 12 | 14 | 3.9 |

Data from nih.govuhi.ac.ukresearchwithrutgers.com

Mevalonate Diphosphate Decarboxylase (MVD)

Mevalonate Diphosphate Decarboxylase (MVD), also known as diphosphomevalonate decarboxylase, is a pivotal enzyme that catalyzes the final and irreversible step in the synthesis of isopentenyl diphosphate (IPP) within the mevalonate pathway. wikipedia.orgasm.org This reaction is an ATP-dependent decarboxylation of mevalonate-5-diphosphate (MVAPP). wikipedia.orgnih.gov The process involves the phosphorylation of the 3'-hydroxyl group of MVAPP by ATP, forming a reactive intermediate. wikipedia.orgresearchgate.net This intermediate then undergoes a concerted dephosphorylation and decarboxylation to yield IPP, ADP, phosphate, and CO2. wikipedia.orgresearchgate.net The enzyme requires the presence of Mg2+ ions for its catalytic activity. researchgate.netqub.ac.uk

The reaction mechanism of MVD can be summarized as follows:

Binding of the two substrates, ATP and MVAPP, to the active site of the enzyme. wikipedia.orgresearchgate.net

Phosphorylation of the C3 hydroxyl group of MVAPP by the γ-phosphate of ATP, creating a 3-phospho-MVAPP intermediate. wikipedia.org

This phosphorylation event creates a good leaving group, facilitating the subsequent decarboxylation. wikipedia.org

A concerted dephosphorylation and decarboxylation of the intermediate leads to the formation of the final products. wikipedia.orgresearchgate.net

Key residues within the active site play crucial roles in this mechanism. For instance, an aspartic acid residue is proposed to deprotonate the C3 hydroxyl of MVAPP, facilitating its nucleophilic attack on the ATP phosphate group. wikipedia.org The presence of two magnesium ions is suggested to be required for maintaining a catalytically active conformation. qub.ac.uk

| Substrates | Enzyme | Products | Cofactors/Requirements |

|---|---|---|---|

| (R)-5-Diphosphomevalonate (MVAPP), ATP | Mevalonate Diphosphate Decarboxylase (MVD) | Isopentenyl Diphosphate (IPP), ADP, Phosphate, CO2 | Mg2+ |

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Synthesis

Isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), are the fundamental five-carbon building blocks for the biosynthesis of all isoprenoids. nih.gov While MVD is responsible for the synthesis of IPP from mevalonate, the synthesis of DMAPP occurs through the isomerization of IPP. acs.orgwikipedia.org This reversible reaction is catalyzed by the enzyme isopentenyl diphosphate isomerase (IDI). acs.orgwikipedia.org

There are two distinct types of IDI, Type 1 and Type 2, which are structurally unrelated but catalyze the same reaction through a proposed protonation-deprotonation mechanism. acs.orgnih.gov This mechanism involves the addition of a proton to the C4 of IPP, leading to the formation of a transient tertiary carbocation intermediate. wikipedia.org Subsequent removal of a proton from C2 results in the formation of the double bond in DMAPP. wikipedia.org This isomerization is a critical step as it generates the electrophilic allylic diphosphate (DMAPP) necessary for the subsequent chain elongation reactions in isoprenoid biosynthesis. acs.org

| Substrate | Enzyme | Product | Reaction Type |

|---|---|---|---|

| Isopentenyl Diphosphate (IPP) | Isopentenyl Diphosphate Isomerase (IDI) | Dimethylallyl Diphosphate (DMAPP) | Isomerization |

Downstream Metabolites and Their Biosynthetic Diversification

From the foundational five-carbon units of IPP and DMAPP, a vast array of isoprenoid compounds are synthesized through the action of various prenyltransferases. These enzymes catalyze the sequential head-to-tail condensation of IPP with an allylic diphosphate substrate.

Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP)

Farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are key intermediates in the isoprenoid biosynthetic pathway, serving as precursors to a multitude of essential biomolecules. nih.govnih.gov Their synthesis is carried out by FPP synthase (FPPS) and GGPP synthase (GGPPS), respectively. nih.govproteopedia.org

FPPS catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP. nih.govacs.org The first reaction joins one IPP to DMAPP to form the ten-carbon intermediate geranyl pyrophosphate (GPP). frontiersin.org A second IPP molecule is then added to GPP to yield the 15-carbon FPP. nih.govfrontiersin.org

GGPPS, in turn, catalyzes the condensation of one molecule of IPP with FPP to produce the 20-carbon GGPP. proteopedia.orgnih.gov The catalytic mechanism for both synthases is thought to proceed through an ionization-condensation-elimination mechanism, involving the formation of a carbocation intermediate. frontiersin.orgnih.gov

| Enzyme | Substrates | Product | Product Carbon Length |

|---|---|---|---|

| Farnesyl Pyrophosphate Synthase (FPPS) | DMAPP + 2 IPP | Farnesyl Pyrophosphate (FPP) | C15 |

| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | FPP + IPP | Geranylgeranyl Pyrophosphate (GGPP) | C20 |

Dolichols

Dolichols are long-chain polyisoprenoid alcohols with a saturated α-isoprene unit. wikipedia.org They are synthesized from FPP through the action of cis-prenyltransferases. wikipedia.orgnih.gov These enzymes catalyze the sequential addition of multiple IPP molecules to FPP in a cis-configuration. nih.govnih.gov In eukaryotes, this process occurs on the cytoplasmic face of the endoplasmic reticulum. reactome.org The resulting polyprenyl diphosphate undergoes dephosphorylation to a polyprenol, followed by saturation of the α-isoprene unit to form dolichol. wikipedia.org Dolichyl phosphate, the phosphorylated form of dolichol, serves as a crucial lipid carrier for oligosaccharides in the biosynthesis of glycoproteins. reactome.orgnih.gov

The synthesis of dolichols is a multi-step process involving several key enzymes:

cis-Prenyltransferase: Elongates FPP with multiple IPP units. nih.gov

Polyprenyl diphosphate phosphatase: Dephosphorylates the polyprenyl diphosphate. nih.gov

α-Saturase (hypothetical): Reduces the α-isoprene unit. wikipedia.org

Dolichol kinase: Phosphorylates dolichol to form dolichyl phosphate. nih.gov

Ubiquinone (Coenzyme Q)

Ubiquinone, also known as Coenzyme Q, is a vital component of the electron transport chain in mitochondria. pathbank.org Its structure consists of a quinone ring and a polyisoprenoid side chain. The biosynthesis of this side chain is dependent on the mevalonate pathway. pathbank.org A polyprenyl diphosphate synthase catalyzes the formation of a polyprenyl diphosphate chain of a specific length through the condensation of IPP units. frontiersin.orgnih.gov This polyprenyl diphosphate is then transferred to a p-hydroxybenzoate molecule, a reaction catalyzed by p-hydroxybenzoate polyprenyltransferase. nih.govoup.com Subsequent modifications of the aromatic ring, including methylations and hydroxylations, lead to the final ubiquinone molecule. frontiersin.org

| Key Precursors from Mevalonate Pathway | Key Enzyme for Side Chain Attachment | Final Product |

|---|---|---|

| Polyprenyl diphosphate (from IPP) | p-Hydroxybenzoate polyprenyltransferase | Ubiquinone (Coenzyme Q) |

Heme-A

Heme A is a modified form of heme B and is a crucial prosthetic group for cytochrome c oxidase, the terminal enzyme of the mitochondrial respiratory chain. The biosynthesis of Heme A involves the farnesylation of the porphyrin ring of heme B. nih.gov This farnesyl group is derived from farnesyl pyrophosphate (FPP), a direct product of the mevalonate pathway. nih.gov The enzyme protoheme IX farnesyltransferase (also known as heme O synthase) catalyzes the attachment of the farnesyl group from FPP to the vinyl group of protoheme IX (heme B) to form heme O. ebi.ac.uk Heme O is then further converted to Heme A. This demonstrates a direct link between the mevalonate pathway and the biosynthesis of this essential component of cellular respiration.

Isopentenyl tRNA

The biosynthesis of isopentenyl tRNA involves the modification of a specific adenosine (B11128) residue in the anticodon loop of certain tRNAs. This modification, known as isopentenylation, is crucial for the proper functioning of these tRNAs in protein synthesis. The isopentenyl group is derived from dimethylallyl pyrophosphate (DMAPP), an intermediate of the mevalonate pathway.

The key enzyme responsible for this modification is tRNA isopentenyltransferase (IPT). nih.gov This enzyme catalyzes the transfer of the isopentenyl group from DMAPP to the N6 position of a specific adenosine, typically at position 37 of the tRNA, which is adjacent to the anticodon. nih.govpnas.org This results in the formation of N6-isopentenyladenosine (i6A). nih.gov

The DMAPP required for this reaction is synthesized through the mevalonate pathway. nih.gov This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, DMAPP. wikipedia.org The enzyme isopentenyl pyrophosphate isomerase catalyzes the interconversion of IPP and DMAPP. wikipedia.org

A notable aspect of isopentenyl tRNA biosynthesis is the competition for the common substrate DMAPP between tRNA isopentenyltransferase and other enzymes in the isoprenoid biosynthesis pathway, such as those involved in sterol synthesis. pnas.orgnih.gov For instance, the enzyme farnesyl diphosphate synthetase, which is involved in sterol biosynthesis, also utilizes DMAPP. nih.gov This competition suggests a delicate balance within the cell to ensure an adequate supply of DMAPP for both tRNA modification and the synthesis of other essential isoprenoids. nih.gov

Table 1: Key Enzymes in Isopentenyl tRNA Biosynthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| tRNA isopentenyltransferase (IPT) | Catalyzes the transfer of the isopentenyl group to tRNA | Dimethylallyl pyrophosphate (DMAPP), tRNA | Isopentenyl tRNA (i6A-containing tRNA) |

| Isopentenyl pyrophosphate isomerase | Interconverts IPP and DMAPP | Isopentenyl pyrophosphate (IPP) | Dimethylallyl pyrophosphate (DMAPP) |

Sterol Isoprenoids (e.g., Cholesterol, Steroid Hormones, Bile Acids, Vitamin D)

The biosynthesis of sterol isoprenoids originates from the mevalonate pathway, with acetyl-CoA serving as the initial precursor. A series of enzymatic reactions leads to the formation of the key C5 intermediate, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net

Cholesterol Biosynthesis: The synthesis of cholesterol is a complex process that begins with the condensation of IPP and DMAPP to form larger isoprenoid precursors. The enzyme squalene (B77637) synthase catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. researchgate.netnih.gov Squalene then undergoes cyclization to form lanosterol, which is the precursor to cholesterol in animals. frontiersin.org This conversion involves a series of enzymatic steps, including the removal of methyl groups and the migration of a double bond. nih.gov

Steroid Hormones: Cholesterol is the essential precursor for the synthesis of all steroid hormones in vertebrates. wikipedia.orgdntb.gov.ua The process, known as steroidogenesis, primarily occurs in the adrenal glands and gonads. dntb.gov.ua The initial and rate-limiting step is the conversion of cholesterol to pregnenolone, catalyzed by the enzyme CYP11A1. nih.govnih.gov From pregnenolone, a variety of steroid hormones are synthesized through the action of different enzymes. These hormones are classified into five major groups: glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), androgens (e.g., testosterone), estrogens (e.g., estradiol), and progestogens (e.g., progesterone). dntb.gov.uanih.gov

Bile Acids: Bile acids are synthesized from cholesterol in the liver and are the major route for cholesterol catabolism. pnas.orgacs.org There are two main pathways for bile acid synthesis: the classical (or neutral) pathway and the alternative (or acidic) pathway. pnas.orgpnas.org The classical pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step. pnas.orgpnas.org The alternative pathway is initiated by sterol 27-hydroxylase (CYP27A1). pnas.orgwikipedia.org Both pathways lead to the production of the primary bile acids, cholic acid and chenodeoxycholic acid. researchgate.net

Vitamin D: The synthesis of vitamin D is initiated in the skin upon exposure to ultraviolet B (UVB) radiation from sunlight. 7-dehydrocholesterol, an intermediate in the cholesterol biosynthetic pathway, is converted to pre-vitamin D3. This is followed by a thermal isomerization to form vitamin D3 (cholecalciferol). Vitamin D3 is then hydroxylated in the liver to form calcidiol, and subsequently in the kidneys to form the biologically active form, calcitriol.

Table 2: Key Molecules in Sterol Isoprenoid Biosynthesis

| Molecule | Precursor | Key Enzyme(s) | Function/Product Class |

|---|---|---|---|

| Cholesterol | Squalene | Squalene epoxidase, Lanosterol synthase | Membrane component, precursor for other sterols |

| Pregnenolone | Cholesterol | CYP11A1 | Precursor for all steroid hormones |

| Cortisol | Pregnenolone | Various hydroxylases and dehydrogenases | Glucocorticoid steroid hormone |

| Aldosterone | Pregnenolone | Various hydroxylases and dehydrogenases | Mineralocorticoid steroid hormone |

| Testosterone | Pregnenolone | Various hydroxylases and dehydrogenases | Androgen steroid hormone |

| Estradiol | Testosterone | Aromatase (CYP19A1) | Estrogen steroid hormone |

| Progesterone | Pregnenolone | 3β-hydroxysteroid dehydrogenase | Progestogen steroid hormone |

| Cholic Acid | Cholesterol | Cholesterol 7α-hydroxylase (CYP7A1) | Primary bile acid |

| Chenodeoxycholic Acid | Cholesterol | Cholesterol 7α-hydroxylase (CYP7A1) | Primary bile acid |

| Vitamin D3 (Cholecalciferol) | 7-dehydrocholesterol | UVB radiation | Prohormone for Vitamin D |

Non-Sterol Isoprenoids (e.g., Carotenoids, Sesquiterpenoids, Triterpenoids)

The mevalonate pathway is also the source of precursors for a vast array of non-sterol isoprenoids, which exhibit diverse structures and functions.

Carotenoids: Carotenoids are tetraterpenoids, meaning they are C40 compounds derived from eight isoprene (B109036) units. nih.gov Their biosynthesis begins with the head-to-tail condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form phytoene (B131915), the first committed step in carotenoid biosynthesis. This reaction is catalyzed by the enzyme phytoene synthase. A series of desaturation reactions then converts phytoene to lycopene. From lycopene, the pathway can branch to form various cyclic carotenoids, such as β-carotene.

Sesquiterpenoids: Sesquiterpenoids are C15 compounds derived from three isoprene units. nih.gov Their biosynthesis starts from farnesyl pyrophosphate (FPP), which is formed by the condensation of two molecules of isopentenyl pyrophosphate (IPP) with one molecule of dimethylallyl pyrophosphate (DMAPP). nih.gov The cyclization of FPP, catalyzed by a diverse family of enzymes known as sesquiterpene synthases (STSs), generates a wide variety of cyclic and acyclic sesquiterpene skeletons. nih.gov

Triterpenoids: Triterpenoids are C30 compounds derived from six isoprene units. Their biosynthesis begins with the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene, a reaction catalyzed by squalene synthase. Squalene is a linear triterpene that serves as the precursor for all cyclic triterpenoids. The cyclization of squalene, often following its epoxidation to 2,3-oxidosqualene, is catalyzed by oxidosqualene cyclases (OSCs) and leads to a vast array of structurally diverse triterpenoid (B12794562) skeletons.

Table 3: Overview of Non-Sterol Isoprenoid Biosynthesis

| Class | Carbon Number | Precursor | Key Enzyme Class | Examples |

|---|---|---|---|---|

| Carotenoids | C40 | Geranylgeranyl pyrophosphate (GGPP) | Phytoene synthase, Desaturases, Cyclases | Lycopene, β-carotene |

| Sesquiterpenoids | C15 | Farnesyl pyrophosphate (FPP) | Sesquiterpene synthases (STSs) | Germacrene D, δ-cadinene |

| Triterpenoids | C30 | Squalene (from FPP) | Squalene synthase, Oxidosqualene cyclases (OSCs) | β-amyrin, Lupeol |

Regulation of Mevalonate Metabolism

Transcriptional and Post-Transcriptional Regulatory Mechanisms

Transcriptional control is a primary mode of regulation for the mevalonate pathway, primarily mediated by transcription factors that bind to specific DNA sequences in the promoter regions of target genes creative-proteomics.com. Post-transcriptional mechanisms, such as mRNA translation and protein degradation, also play a role in regulating the pathway's enzymes nih.gov.

Sterol Regulatory Element-Binding Proteins (SREBPs) are master regulators of cholesterol and lipid metabolism, playing a central role in the transcriptional regulation of genes encoding mevalonate pathway enzymes metwarebio.comcreative-proteomics.comfrontiersin.org. In mammals, two genes, SREBF1 and SREBF2, express three major SREBP proteins: SREBP-1a, SREBP-1c, and SREBP-2 frontiersin.org. While SREBP-1a and SREBP-1c primarily regulate fatty acid metabolism, SREBP-2 is the main regulator of cholesterol metabolism frontiersin.org.

SREBPs are activated in response to low intracellular cholesterol levels metwarebio.comcreative-proteomics.com. When cholesterol is scarce, SREBPs are transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where they undergo sequential proteolytic cleavage to release their active N-terminal fragment metwarebio.com. This active fragment then translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoters of target genes, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), mevalonate kinase (MVK), and squalene (B77637) synthase (SQS), thereby enhancing their transcription and promoting cholesterol synthesis metwarebio.comfrontiersin.orgresearchgate.net. Conversely, when cholesterol is abundant, SREBPs are retained in the ER through interaction with Insig proteins, preventing their activation and downregulating the transcription of mevalonate pathway genes metwarebio.com.

The transcriptional activity of SREBPs directly governs the expression of mevalonate pathway enzymes researchgate.net. For instance, SREBP-2 activates the transcription of most mevalonate pathway enzymes, including HMGCR, MVK, SQS, and 24-dihydrocholesterol reductase (DHCR24), as well as increasing the expression of low-density lipoprotein receptors (LDLR) for exogenous cholesterol uptake frontiersin.org.

Tumor suppressor proteins, such as p53 and retinoblastoma protein (pRb), can influence the mevalonate pathway, often contributing to its dysregulation in cancer nih.govfrontiersin.org.

p53 : The tumor suppressor p53 plays a crucial role in suppressing tumorigenesis, partly by regulating metabolic pathways, including the mevalonate pathway frontiersin.orgresearchgate.netnih.gov. Wild-type p53 represses the mevalonate pathway by blocking the activation of SREBP-2, the master transcriptional regulator of this pathway researchgate.netnih.govfrontiersin.org. This is achieved, in part, by p53 transcriptionally inducing the ABCA1 cholesterol transporter gene researchgate.netnih.gov. In contrast, cancer-derived missense mutations in p53 can lead to increased expression of mevalonate pathway genes, contributing to malignant cell morphology nih.govnih.gov. Mutant p53 can interact with nuclear SREBP-2, dramatically increasing the transcription of mevalonate pathway enzymes mdpi.com.

pRb : The retinoblastoma (Rb) tumor suppressor protein is also considered a modulator of the mevalonate pathway frontiersin.orgcancertreatmentjournal.com. Loss of Rb1, the gene encoding pRb, can lead to improved isoprenylation and activation of NRAS frontiersin.org. Rb can prevent SREBP-1 and SREBP-2 from promoting association with the Fdps gene, indicating that both transcriptional and post-transcriptional effects of Rb can negatively impact the mevalonate pathway frontiersin.orgscholaris.ca.

Oncogenic drivers, such as the MYC transcription factor, significantly influence the mevalonate pathway, often promoting its upregulation to support cancer cell proliferation and survival scholaris.cafrontiersin.orgfrontiersin.org.

MYC is a potent oncogene deregulated in over 50% of human cancers, and it can reprogram cancer cell metabolism, including stimulating lipogenesis and cholesterol biosynthesis scholaris.cafrontiersin.orgfrontiersin.org. MYC is required for the upregulation of the mevalonate pathway in certain cancer cells, such as patient-derived brain tumor-initiating cells (BTICs) frontiersin.orgfrontiersin.orgnih.gov. It enhances cholesterol biosynthesis and promotes cell proliferation by transcriptionally upregulating squalene monooxygenase (SQLE), a rate-limiting enzyme in cholesterol synthesis frontiersin.org. MYC mediates its oncogenic effects, in part, by altering mevalonate metabolism in glioma cells nih.gov. This upregulation can also establish a positive feedback loop where elevated mevalonate further activates MYC signaling via induction of miR-33b frontiersin.orgnih.gov.

Post-Translational Modifications of Mevalonate Pathway Enzymes

Beyond transcriptional control, the activity of mevalonate pathway enzymes is also regulated by various post-translational modifications, allowing for rapid responses to metabolic changes metwarebio.comcreative-proteomics.com. These modifications include phosphorylation, acetylation, and ubiquitination creative-proteomics.compnas.org.

Sumoylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, plays a role in regulating mevalonate pathway enzymes caister.comnih.gov. For instance, HMG-CoA synthase (HMGS-1), the enzyme mediating the first committed step of the mevalonate pathway, undergoes age-dependent sumoylation pnas.orgnih.govnih.gov. In Caenorhabditis elegans, HMGS-1 function is negatively regulated and inactivated by SUMO nih.gov. This sumoylation is balanced by the activity of the ULP-4 small ubiquitin-like modifier protease pnas.orgnih.gov. The conservation of this mechanism in yeast and the sumoylation of human HMGCS1 in vitro suggest a similar regulatory role in humans pnas.org.

Ubiquitination is another critical post-translational modification that regulates the activity and stability of mevalonate pathway enzymes, primarily by targeting them for proteasomal degradation metwarebio.comcreative-proteomics.compnas.org.

HMGCR, the rate-limiting enzyme of the mevalonate pathway, is subject to ubiquitination and subsequent degradation via the ubiquitin-proteasome pathway metwarebio.comcreative-proteomics.commdpi.com. When sterol levels rise, HMGCR undergoes conformational changes that facilitate its interaction with Insig proteins and E3 ubiquitin ligases, marking it for proteasomal degradation metwarebio.com. This mechanism provides a highly responsive system for modulating enzyme activity in real-time metwarebio.com. In yeast, the degradation of the HMGCR isozyme Hmg2p is mediated by ubiquitination, requiring the UBC7 gene pnas.orgnih.gov. This ubiquitination is regulated by the mevalonate pathway, consistent with the regulation of Hmg2p stability, and the feedback signal controlling this process is derived from farnesyl diphosphate (B83284) (FPP) pnas.orgnih.gov. The levels of HMGS-1 are also governed by the ubiquitin-proteasome system pnas.orgnih.gov.

Enzymatic Activity Modulation and Feedback Control

Enzymatic activity within the mevalonate pathway is precisely modulated through allosteric regulation and feedback inhibition by downstream metabolites, ensuring metabolic balance.

Allosteric regulation plays a significant role in controlling the activity of key enzymes in the mevalonate pathway. 3-Hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), the rate-limiting enzyme of the mevalonate pathway, is a primary target for such regulation metwarebio.comfrontiersin.orgacs.org. Accumulation of downstream metabolites, particularly cholesterol and various isoprenoids, can act as allosteric inhibitors of HMG-CoA reductase, thereby attenuating its activity and preventing overproduction of pathway products metwarebio.comresearchgate.net. This allosteric inhibition helps maintain cellular cholesterol homeostasis metwarebio.com.

Mevalonate kinase (MVK), another crucial enzyme in the pathway that catalyzes the phosphorylation of mevalonate to mevalonate 5-phosphate, is also subject to allosteric regulation creative-proteomics.comresearchgate.netwikipedia.org. Studies have shown that MVK can be inhibited through competitive interaction at its ATP-binding site by various phosphorylated and non-phosphorylated isoprenes creative-proteomics.com. For instance, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) can allosterically inhibit MVK activity researchgate.netwikipedia.orgnih.govnih.gov. Research has identified specific monophosphonate compounds that mimic FPP and act as allosteric inhibitors of mevalonate kinase, demonstrating nanomolar activity frontiersin.orgnih.gov. This allosteric control of MVK highlights its central regulatory role in coordinating the biosynthesis of both sterol and non-sterol isoprenoids creative-proteomics.com.

Feedback inhibition is a critical mechanism by which the mevalonate pathway self-regulates to prevent the overaccumulation of its products metwarebio.comresearchgate.net. Downstream metabolites directly inhibit key enzymes, effectively reducing their activity and flux through the pathway metwarebio.comnih.gov.

HMG-CoA reductase is allosterically inhibited by its end product, cholesterol, as well as by other downstream metabolites like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) metwarebio.comresearchgate.net. This multivalent feedback regulation, involving both sterol and non-sterol products, ensures a consistent supply of essential molecules while preventing excess frontiersin.orgnih.gov. The accumulation of these isoprenoids not only suppresses HMG-CoA reductase activity directly but can also inhibit the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors for mevalonate pathway genes researchgate.net.

Mevalonate kinase (MVK) is also subject to feedback inhibition by downstream isoprenoid pyrophosphates creative-proteomics.comresearchgate.netwikipedia.orgnih.govnih.gov. Specifically, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) have been demonstrated to inhibit MVK activity creative-proteomics.comresearchgate.netwikipedia.orgnih.gov. This inhibition is competitive at the ATP-binding site of MVK creative-proteomics.comresearchgate.netwikipedia.orgnih.gov. Other isoprenoids such as geranyl diphosphate (GPP), isopentenyl diphosphate (IPP), and dimethylallyl diphosphate (DMAPP) also exhibit inhibitory capacities on MVK, with GGPP generally showing the strongest inhibition, followed by FPP and GPP creative-proteomics.com. The inhibitory effect of FPP on MVK has been confirmed in various systems, with studies showing significant reduction in isopentenyl pyrophosphate levels when FPP is added nih.gov. This feedback mechanism involving FPP and GGPP underscores their crucial role as physiological inhibitors in the synthesis of isoprenoids, allowing for precise control of precursor flux and subsequent biosynthesis nih.gov.

Interplay with Cellular Energy Metabolism

The mevalonate pathway is deeply intertwined with central cellular energy metabolic pathways, particularly glycolysis, fatty acid metabolism, and the Tricarboxylic Acid (TCA) cycle.

The mevalonate pathway's primary carbon feedstock is acetyl-CoA acs.orgwikipedia.org. Acetyl-CoA is a key intermediate generated from various metabolic pathways, including glycolysis, fatty acid oxidation, and amino acid metabolism wikipedia.orgnih.gov. In glycolysis, glucose is broken down to pyruvate (B1213749), which can then be converted into acetyl-CoA metwarebio.comresearchgate.netnih.gov. This glycolysis-derived pyruvate can enter the mitochondria to fuel the TCA cycle, but in activated immune or cancer cells, mitochondrial citrate (B86180) (derived from acetyl-CoA) can be exported to the cytosol metwarebio.comresearchgate.netfrontiersin.org. Cytosolic ATP citrate lyase then cleaves citrate back into acetyl-CoA, making it available for both fatty acid synthesis (FAS) and mevalonate metabolism, collectively termed lipogenesis metwarebio.comresearchgate.netnih.govfrontiersin.org.

Three molecules of acetyl-CoA are required to initiate the mevalonate pathway by forming HMG-CoA metwarebio.comresearchgate.net. The abundance of cytosolic acetyl-CoA directly supports both fatty acid biosynthesis and mevalonate metabolism metwarebio.comfrontiersin.org. This connection highlights how the mevalonate pathway is fueled by the same acetyl-CoA pools that support fatty acid synthesis, emphasizing a shared metabolic precursor derived from glucose metabolism nih.govnih.govnih.gov. Conversely, fatty acid oxidation (FAO) can influence the availability of acetyl-CoA for mevalonate metabolism, as FAO typically drives oxidative phosphorylation and can divert acetyl-CoA away from lipogenic pathways metwarebio.comresearchgate.net. Upregulated PI3K-AKT activity, often seen in cancer cells, increases glucose uptake and glycolysis rates, providing the necessary NADPH and acetyl-CoA to the mevalonate pathway.

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a central hub of metabolic activity located in the mitochondria nih.govfrontiersin.org. It plays a crucial role in the mevalonate pathway's connection to energy metabolism through the production and export of citrate.

Acetyl-CoA, the starting material for the mevalonate pathway, is also a key input for the TCA cycle creative-proteomics.comnih.govnih.gov. In many cell types, especially activated immune cells and cancer cells, mitochondrial citrate, a product of the TCA cycle, can be exported from the mitochondria into the cytosol metwarebio.comresearchgate.netnih.govnih.govfrontiersin.orgnih.gov. Once in the cytosol, ATP citrate lyase (ACLY) cleaves citrate to regenerate acetyl-CoA and oxaloacetate metwarebio.comresearchgate.netnih.govfrontiersin.orgnih.gov. This cytosolic acetyl-CoA then serves as the direct precursor for the mevalonate pathway, linking the pathway's activity directly to the metabolic output of the TCA cycle nih.govfrontiersin.orgnih.gov.

This interplay means that the mevalonate pathway's demand for acetyl-CoA can influence, and be influenced by, the flux through the TCA cycle. For instance, in cancer cells exhibiting the Warburg effect (increased reliance on glycolysis), inhibition of the mevalonate pathway has been shown to activate the TCA cycle, shifting cellular metabolism closer to normal conditions. This indicates a reciprocal relationship where the mevalonate pathway can influence the activity and output of the TCA cycle, and vice-versa, to maintain cellular energy and biosynthetic needs.

Cellular and Molecular Functions of Mevalonate Derived Products

Protein Prenylation and Small GTPase Function

Protein prenylation is a post-translational modification that involves the covalent attachment of isoprenoid lipids, either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, to cysteine residues of target proteins. nih.gov This process is crucial for mediating protein-protein and protein-membrane interactions, which are vital for the function of many signaling proteins, particularly small GTPases. nih.gov Small GTPases are a superfamily of hydrolase enzymes that act as molecular switches in intracellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state. Prenylation anchors these proteins to cellular membranes, a prerequisite for their biological activity. researchgate.net

Farnesylation is the attachment of a farnesyl group from FPP to a cysteine residue located in a C-terminal "CaaX" box of a target protein. researchgate.net This reaction is catalyzed by the enzyme farnesyltransferase (FTase). researchgate.net A well-known family of proteins that undergo farnesylation is the Ras superfamily of small GTPases, which are critical regulators of cell proliferation, differentiation, and survival. researchgate.net The farnesyl tail facilitates the insertion of Ras into the plasma membrane, enabling its interaction with downstream effector molecules. researchgate.net Lamin A, a nuclear structural protein, is another key substrate for farnesylation. researchgate.net

Geranylgeranylation involves the transfer of a geranylgeranyl group from GGPP to target proteins and is catalyzed by geranylgeranyltransferases (GGTases). researchgate.net There are two main types of geranylgeranylation. Type I GGTase modifies proteins with a C-terminal CaaX motif, similar to farnesylation. nih.gov Type II GGTase, also known as Rab GGTase, modifies Rab proteins, which are key regulators of vesicular transport, at their C-terminal cysteine residues. nih.gov Many important small GTPases, including members of the Rho, Rac, Rab, and Cdc42 families, are substrates for geranylgeranylation. researchgate.net These proteins are central to the regulation of the actin cytoskeleton, cell adhesion, and cell motility. nih.gov

| Prenylation Type | Isoprenoid Donor | Enzyme | Key Protein Substrates | Primary Functions of Substrates |

| Farnesylation | Farnesyl Pyrophosphate (FPP) | Farnesyltransferase (FTase) | Ras family proteins, Lamin A | Cell proliferation, differentiation, survival, nuclear structure |

| Geranylgeranylation | Geranylgeranyl Pyrophosphate (GGPP) | Geranylgeranyltransferases (GGTases) | Rho, Rac, Rab, Cdc42 family proteins | Cytoskeletal regulation, cell adhesion, motility, vesicular transport |

By controlling the function of small GTPases, the mevalonate pathway and protein prenylation exert a profound influence on a multitude of cellular signaling pathways.

Rho-GTPases: The Rho family of GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton and are dependent on geranylgeranylation for their function. mdpi.com The Rho-associated coiled-coil containing protein kinase (ROCK) is a major downstream effector of RhoA and plays a crucial role in cell contraction, migration, and adhesion. mdpi.com Inhibition of the mevalonate pathway disrupts the geranylgeranylation of Rho proteins, leading to their inactivation and subsequent alterations in cell morphology and motility. mdpi.com

RAS-ERK: The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and differentiation. nih.gov The localization of RAS proteins to the plasma membrane, which is essential for their activation and signaling, is dependent on farnesylation. researchgate.net Disruption of RAS farnesylation can impair the activation of the downstream ERK pathway. nih.gov

STAT3: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth and survival. There is evidence suggesting a link between the mevalonate pathway and STAT3 signaling. frontiersin.org Inhibition of the mevalonate pathway has been shown to affect STAT3 activity, although the precise mechanisms are still under investigation. frontiersin.org

NFĸB: Nuclear factor kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The mevalonate pathway has been implicated in the regulation of NF-κB signaling, particularly in the context of inflammatory responses. nih.gov

Membrane Structure and Dynamics (e.g., Lipid Rafts)

Cholesterol, a major end-product of the mevalonate pathway, is an essential structural component of cellular membranes. creative-proteomics.com It modulates the fluidity and permeability of the lipid bilayer. creative-proteomics.com Furthermore, cholesterol plays a critical role in the formation and stability of specialized membrane microdomains known as lipid rafts. frontiersin.orgnih.gov These are dynamic assemblies of cholesterol, sphingolipids, and specific proteins that serve as platforms for signal transduction and protein trafficking. nih.govcreative-proteomics.com By concentrating signaling molecules, lipid rafts facilitate efficient signal transmission. creative-proteomics.com The integrity of lipid rafts is crucial for a variety of cellular processes, including immune responses and pathogen entry into host cells. nih.gov

Roles in Cell Growth, Proliferation, and Differentiation

The mevalonate pathway is intrinsically linked to cell growth and proliferation. nih.gov Highly proliferative cells, such as cancer cells, often exhibit an upregulated mevalonate pathway to meet the high demand for cholesterol for new membrane synthesis and for isoprenoids for protein prenylation. frontiersin.org Inhibition of the mevalonate pathway can suppress cell proliferation and induce cell cycle arrest. researchgate.net The pathway's products are essential for the proper functioning of signaling proteins that drive cell cycle progression and cell growth. nih.gov Furthermore, mevalonate-derived molecules are involved in cellular differentiation processes, and dysregulation of the pathway can lead to aberrant differentiation. nih.gov

Energy Homeostasis and Mitochondrial Function

The mevalonate pathway is also connected to cellular energy homeostasis and mitochondrial function. biorxiv.org One of the non-sterol isoprenoid products of the pathway is ubiquinone, also known as coenzyme Q10. creative-proteomics.com Ubiquinone is a vital component of the electron transport chain in mitochondria, where it functions as an electron carrier in the process of oxidative phosphorylation to generate ATP. nih.gov Therefore, the mevalonate pathway directly contributes to cellular energy production.

Coenzyme Q10 Synthesis

Coenzyme Q10 (CoQ10), also known as ubiquinone, is a vital component of the electron transport chain in mitochondria and plays a crucial role in cellular respiration and ATP production. mdpi.com The synthesis of the polyisoprenoid tail of CoQ10 is directly dependent on the mevalonate pathway, which supplies the necessary isoprenoid units. mdpi.comresearchgate.net A decrease in the products of the mevalonate pathway can lead to reduced levels of CoQ10, potentially impairing mitochondrial respiratory function and increasing oxidative stress. nih.gov

Mitochondrial Dynamics and Intermediary Metabolism

The mevalonate pathway is intricately linked to mitochondrial dynamics, including processes like fission and fusion, which are essential for maintaining mitochondrial health and function. anr.fr Products of this pathway, specifically isoprenoids, are required for the post-translational modification (prenylation) of small GTPases that regulate these dynamic processes. mdpi.com Inhibition of the mevalonate pathway can lead to altered mitochondrial morphology, including an increase in enlarged and tubular mitochondria. researchgate.net Furthermore, defects in this pathway have been associated with impaired steroidogenesis and autophagy, both of which rely on mevalonate-derived precursors. anr.fr This highlights a crucial link between mitochondrial dynamics and the metabolic output of the mevalonate pathway. anr.fr

Immune Cell Biology and Modulation

The mevalonate pathway is a critical regulator of both innate and adaptive immunity. Its metabolites influence the development, activation, and function of various immune cells.

Innate Immunity Modulation

The mevalonate pathway plays a significant role in modulating the innate immune response. duke.edu For instance, the post-translational modification of proteins with geranylgeranyl pyrophosphate, a non-sterol isoprenoid derived from mevalonate, is crucial for Toll-like receptor (TLR)-induced activation of PI(3)K. duke.edunih.gov Disruption of this process can lead to unchecked inflammatory responses and the activation of the Pyrin inflammasome. duke.edunih.govresearchgate.net Furthermore, a functional mevalonate pathway is essential for trained immunity, a form of innate immune memory, where priming with stimuli like Bacillus Calmette-Guérin (BCG) leads to enhanced subsequent immune responses. frontiersin.orgfrontiersin.org This enhanced responsiveness is associated with an increased flux through the mevalonate pathway. frontiersin.org

| Immune Process | Role of Mevalonate Pathway | Key Mevalonate-Derived Molecules |

| Inflammasome Activation | Regulates Pyrin inflammasome activation. | Geranylgeranyl pyrophosphate |

| Trained Immunity | Essential for the enhanced responsiveness of innate immune cells. | Isoprenoid intermediates |

| Cytokine Production | Influences the production of pro-inflammatory cytokines like IL-1β. | Isoprenoid intermediates |

T-Cell Activation, Differentiation, and Metabolism

The mevalonate pathway is indispensable for T-cell function, governing their development, proliferation, survival, and differentiation. nih.govnih.govresearchgate.net Upon activation, T-cells upregulate the mevalonate pathway to meet the increased demand for cholesterol and non-sterol isoprenoids, which are essential for membrane biogenesis and protein prenylation. nih.govtandfonline.com The pathway's products are crucial for T-cell receptor (TCR) signaling and the subsequent acquisition of effector functions. nih.gov

Research has shown that mevalonate can specifically enhance the in vitro differentiation of induced regulatory T cells (Tregs) without broadly affecting Th1 and Th17 cell differentiation. nih.govresearchgate.net This effect is mediated, at least in part, by enhancing transforming growth factor (TGF)-β signaling. nih.gov Conversely, inhibition of the mevalonate pathway can impair the effector functions of Vδ2 T cells, a subset of γδ T cells with anti-tumor potential, leading to compromised cytokine production and cytotoxicity. nih.gov

| T-Cell Subset | Effect of Mevalonate Pathway Modulation | Research Finding |

| Regulatory T cells (Tregs) | Mevalonate promotes differentiation. | Enhanced Treg differentiation observed with mevalonate treatment in vitro. nih.govresearchgate.net |

| Th1/Th17 cells | Mevalonate has minimal effect on differentiation. | Mevalonate did not broadly affect Th1 and Th17 differentiation in vitro. nih.govresearchgate.net |

| Vδ2 T cells | Inhibition of the pathway impairs effector function. | Inhibition of mevalonate metabolism resulted in compromised cytokine and cytotoxic molecule production. nih.gov |

Macrophage Survival and Polarization

The mevalonate pathway is critical for macrophage survival and for directing their polarization towards different functional phenotypes. nih.gov The pathway's activity is associated with the pro-inflammatory M1 macrophage state. researchgate.net Granulocyte-macrophage colony-stimulating factor (GM-CSF), which promotes M1 polarization, increases the activity of HMG-CoA reductase, the rate-limiting enzyme of the mevalonate pathway. tandfonline.comnih.gov Inhibition of this pathway can prevent the pro-inflammatory polarization of macrophages. nih.govjcu.cz Furthermore, the mevalonate pathway is essential for macrophage survival, partly by facilitating the activation of Rac1, a protein involved in cell survival that requires prenylation. nih.gov SREBP-2, a transcription factor that regulates genes in the mevalonate pathway, is associated with cholesterol metabolism in macrophages and promotes the expression of interferon response genes in TNF-activated macrophages. nih.gov

Plant Physiology and Symbiotic Signaling

In plants, the mevalonate pathway operates in the cytosol and is responsible for producing a wide range of isoprenoids that are crucial for growth, development, and defense. wikipedia.orgfiveable.me These include sterols for membrane integrity, carotenoids for photosynthesis, and various secondary metabolites that protect against herbivores and pathogens. fiveable.mepnas.org

A key role for the mevalonate pathway has been identified in the early stages of symbiotic signaling between plants and nitrogen-fixing rhizobia and arbuscular mycorrhizal (AM) fungi. pnas.orgunito.it The enzyme 3-Hydroxy-3-Methylglutaryl CoA Reductase 1 (HMGR1), a key regulatory enzyme in the mevalonate pathway, is required to initiate calcium spiking and symbiotic gene expression in response to microbial signals. pnas.orgnih.gov Exogenous application of mevalonate itself is sufficient to induce these symbiotic responses, suggesting that mevalonate or a derivative acts as a signaling molecule that links the perception of symbiotic signals at the plasma membrane to the regulation of gene expression in the nucleus. pnas.orgunito.itresearchgate.net This pathway is considered a missing link in the transduction of these crucial symbiotic signals. unito.it Furthermore, the plant's extracellular ATP (eATP) receptor, P2K1, can directly phosphorylate and activate mevalonate kinase, a key enzyme in the pathway, thereby influencing plant metabolism in response to environmental cues. researchgate.netnih.gov

Role in Growth and Development

Metabolites originating from the mevalonate pathway are indispensable for the regulation of growth and development in a wide array of organisms. pnas.orgresearchgate.net These molecules are vital for diverse cellular functions, ranging from ensuring membrane integrity to participating in signaling and energy homeostasis. frontiersin.org The MVA pathway produces both sterol and non-sterol isoprenoid compounds that are essential for cell growth. nih.govnih.gov

In eukaryotes, isoprenoids such as sterols, carotenoids, and prenyl side chains contribute to membrane integrity and various other developmental functions. unito.itpnas.org For instance, cholesterol, a major product of the mevalonate pathway in animals, is a fundamental component of cell membranes and a precursor for steroid hormones, which are critical regulators of development and physiology. creative-proteomics.comnih.gov Beyond cholesterol, the pathway provides precursors for vitamins, like Vitamin K and Vitamin E, and other lipids crucial for health. fiveable.me

Non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), play pivotal roles in the post-translational modification of proteins, a process known as prenylation. nih.govcreative-proteomics.comresearchgate.net Prenylated proteins are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. creative-proteomics.com The proper functioning of the mevalonate pathway is so critical that its inhibition can lead to impaired development. For example, in the fungus-like oomycete Phytophthora sojae, the MVA pathway is essential for vegetative growth, development, and reproduction. frontiersin.org Similarly, in brown adipocytes, the MVA pathway is crucial for their development and survival. nih.govresearchgate.net In zebrafish, this pathway has been shown to be a crucial regulator of tendon cell specification. nih.gov

In plants, the mevalonate pathway contributes to the production of essential oils, pigments, and other secondary metabolites that play crucial roles in plant defense and development. fiveable.me Isopentenyl diphosphate (B83284) (IPP), a key product of the MVA pathway, is a universal precursor for isoprenoid-derived phytohormones like brassinosteroids and cytokinins, which regulate plant growth and development. nih.gov

| Product Category | Specific Examples | Primary Function in Growth & Development | Organism(s) |

|---|---|---|---|

| Sterols | Cholesterol, Ergosterol | Membrane integrity, precursor for steroid hormones. creative-proteomics.com | Eukaryotes |

| Non-Sterol Isoprenoids | Farnesyl pyrophosphate (FPP), Geranylgeranyl pyrophosphate (GGPP) | Protein prenylation, regulating cell growth, differentiation, and apoptosis. nih.govcreative-proteomics.com | Eukaryotes |

| Phytohormones | Brassinosteroids, Cytokinins | Regulation of plant growth and development. nih.gov | Plants |

| Vitamins | Vitamin K, Vitamin E | Essential for various physiological processes. fiveable.me | Various |

Endosymbiotic Microbial Signal Transduction (e.g., Ca2+ Spiking in Legumes)

The mevalonate pathway plays a pivotal role in the early stages of symbiotic signaling between plants and microbes, such as nitrogen-fixing rhizobia and arbuscular mycorrhizal (AM) fungi. pnas.orgunito.it A key event in this signaling cascade is the generation of sustained oscillations of the nuclear and perinuclear Ca2+ concentration, known as Ca2+ spiking, in the host plant's root cells. pnas.orgunito.itnih.gov This Ca2+ spiking is a crucial secondary messenger that leads to the activation of symbiotic gene expression and downstream responses necessary for the establishment of the symbiosis. pnas.orgunito.itnih.govresearchgate.net

Research in the model legume Medicago truncatula has demonstrated that the mevalonate pathway is a critical link between the perception of microbial signals at the plasma membrane and the regulation of symbiotic gene expression in the nucleus. pnas.orgunito.it A key regulatory enzyme of the MVA pathway, 3-Hydroxy-3-Methylglutaryl CoA Reductase 1 (HMGR1), has been shown to be directly involved in this signaling pathway. pnas.orgunito.it HMGR1 is required to initiate Ca2+ spiking in response to signals from both rhizobia and AM fungi. pnas.orgunito.itnih.gov

Furthermore, mevalonate (MVA), the direct product of HMGR1 activity, is sufficient on its own to induce nuclear-associated Ca2+ spiking and symbiotic gene expression. pnas.orgunito.it This suggests that MVA, or a derivative, can act as a signaling molecule that orchestrates the host plant's response to microbial signals. researchgate.net The application of exogenous MVA can trigger these symbiotic responses even in the absence of the microbial signals themselves. pnas.orgresearchgate.net This MVA-activated Ca2+ spiking is conserved across a diverse range of plants that host AM fungi, including both legumes and non-legumes. pnas.org

The signaling cascade involves the plasma membrane-localized receptor-like kinase Does not Make Infections 2 (DMI2) and the nuclear cation channel DMI1. pnas.orgunito.itnih.gov HMGR1 interacts with DMI2, and its activity is required for the legume-rhizobium symbiosis. pnas.orgunito.it The evidence suggests that the perception of symbiotic signals leads to the activation of HMGR1, resulting in the localized production of MVA. unito.it This MVA then appears to translocate to the nucleus, where it activates nuclear cation channels like DMI1, thereby triggering the characteristic Ca2+ spiking. unito.it

| Component | Function | Key Findings |

|---|---|---|

| 3-Hydroxy-3-Methylglutaryl CoA Reductase 1 (HMGR1) | Key regulatory enzyme of the MVA pathway. pnas.orgunito.it | Interacts with the DMI2 receptor and is required to initiate Ca2+ spiking in response to microbial signals. pnas.orgunito.itnih.gov |

| Mevalonate (MVA) | Product of HMGR1 activity. pnas.orgunito.it | Sufficient to induce nuclear-associated Ca2+ spiking and symbiotic gene expression. pnas.orgunito.it Acts as a signaling molecule. researchgate.net |

| Ca2+ Spiking | Sustained oscillations of nuclear and perinuclear Ca2+ concentration. pnas.orgunito.itnih.gov | A crucial secondary messenger that activates downstream symbiotic gene expression. pnas.orgunito.itnih.gov |

| DMI1 and DMI2 | DMI2 is a plasma membrane receptor-like kinase; DMI1 is a nuclear cation channel. pnas.orgunito.itnih.gov | Essential components of the common symbiosis pathway that perceive microbial signals and are involved in the activation of Ca2+ spiking. pnas.orgunito.itnih.gov |

Secondary Metabolite Production (e.g., Terpenoids, Sesquiterpenoids, Triterpenoids)

The mevalonate pathway is a fundamental metabolic route for the production of a vast and diverse array of secondary metabolites, particularly terpenoids. fiveable.meslideshare.net Terpenoids constitute a significant proportion of plant secondary metabolites and play essential roles in plant defense, attraction of pollinators, and other ecological interactions. fiveable.memdpi.com The biosynthesis of terpenoids begins with the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced by the MVA pathway. viper.ac.inwikipedia.org

In plants, the MVA pathway is predominantly localized to the cytoplasm and endoplasmic reticulum and is responsible for the synthesis of sesquiterpenes (C15) and triterpenes (C30). mdpi.comrsc.org Sesquiterpenoids and triterpenoids are mainly synthesized through the mevalonate pathway, a process involving a variety of key enzymes. scielo.br These compounds have significant biological activities and are important for plant growth, development, and adaptation to the environment. scielo.br

The acetate-mevalonate pathway, starting from acetyl-CoA, leads to the formation of IPP and DMAPP. slideshare.netviper.ac.in These intermediates are then utilized to create a wide range of isoprenoids. slideshare.netviper.ac.in The pathway can produce hemiterpenes, sesquiterpenes, carotenoids, squalene (B77637), and steroids. slideshare.net Specifically, the pathway works through squalene to produce compounds with steroid and triterpenoid (B12794562) skeletons. viper.ac.in It also contributes to the production of monoterpenoids, diterpenoids, and carotenoids. viper.ac.in

The diversity of terpenoids arises from the assembly of the basic five-carbon isoprene (B109036) units into various hierarchical series, including monoterpenes (C10), sesquiterpenes (C15), diterpenes (C20), sesterterpenes (C25), and triterpenes (C30). mdpi.com Many of these compounds possess bioactive properties, functioning as toxins, repellents, or attractants to other organisms. mdpi.com

| Class | Carbon Skeleton | Precursor | Examples | General Role |

|---|---|---|---|---|

| Sesquiterpenoids | C15 | Farnesyl pyrophosphate (FPP) | Farnesol, Artemisinin (B1665778) | Plant defense, signaling molecules. scielo.br |

| Triterpenoids | C30 | Squalene | β-Amyrin, Saponins | Plant defense, structural components. scielo.br |

| Steroids | Modified Triterpenoid | Squalene | Cholesterol, Brassinosteroids | Membrane structure, signaling. slideshare.netviper.ac.in |

Mevalonate Metabolism in Pathophysiology

Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The mevalonate pathway is recognized as a key player in the pathophysiology of Alzheimer's Disease (AD), the most prevalent neurodegenerative disorder fishersci.secir-safety.orgguidetopharmacology.org. The enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR) serves as the rate-limiting step in cholesterol synthesis within this pathway, converting HMG-CoA to mevalonate guidetopharmacology.orgwikipedia.orgnih.gov. Beyond cholesterol, mevalonate is a precursor for a diverse array of non-sterol isoprenoids, notably farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) fishersci.secir-safety.orgguidetopharmacology.orgwikipedia.orgnih.govfishersci.at. These isoprenoids are crucial for the post-translational modification of proteins through prenylation, a process essential for the proper function of small guanosine (B1672433) triphosphate (GTPase) proteins such as RhoA and cdc42 fishersci.secir-safety.orgnih.govfishersci.at.

Research indicates a significant link between mevalonate pathway dysregulation and AD pathogenesis, characterized by disordered lipid metabolism, oxidative stress, and neuroinflammation guidetopharmacology.orgwikipedia.org. Studies have revealed elevated levels of FPP and GGPP in human AD brain tissue compared to control samples, while cholesterol levels remained unchanged fishersci.atwikipedia.org. Specifically, GGPP levels were found to be 56% higher, and FPP levels were 36% higher in AD brain tissue fishersci.at.

| Isoprenoid | Increase in AD Brain Tissue vs. Controls |

|---|---|

| Geranylgeranyl pyrophosphate (GGPP) | 56% fishersci.at |

| Farnesyl pyrophosphate (FPP) | 36% fishersci.at |

Furthermore, high levels of messenger RNA (mRNA) for human farnesyl pyrophosphate synthase (hFPPS) and human geranylgeranyl pyrophosphate synthase (hGGPPS) have been positively correlated with an earlier age of AD onset, as well as with increased phospho-tau (p-Tau) protein levels and neurofibrillary tangle density in the frontal cortex fishersci.secir-safety.org. A dysfunctional mevalonate biosynthetic pathway, particularly concerning farnesol, has been proposed as an early trigger for AD, potentially disrupting Golgicrine activity, reducing mitochondrial multiplication, altering Ca2+ homeostasis, and leading to massive apoptosis in specific tissues uni.lu. The pleiotropic effects of statins, which are HMGCR inhibitors, in reducing cholesterol and exhibiting neuroprotective, anti-inflammatory, and antioxidant properties, suggest their potential therapeutic relevance in AD by depleting downstream isoprenoid products and influencing small GTPases guidetopharmacology.orgwikipedia.orgnih.gov.

Autoimmune and Autoinflammatory Disorders

The mevalonate pathway plays a crucial role in autoimmune diseases, primarily due to its involvement in regulating inflammation metabolomicsworkbench.org. Isoprenoid metabolites derived from this pathway, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), have been identified as novel damage-associated molecular patterns (DAMPs) metabolomicsworkbench.org. Dysfunctional mevalonate pathway activity is implicated in several immune disorders, including Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA) metabolomicsworkbench.org.

A prominent example of mevalonate pathway dysregulation in autoinflammatory conditions is Mevalonate Kinase Deficiency (MKD). This rare genetic disorder stems from biallelic loss-of-function mutations in the MVK gene, which encodes mevalonate kinase, an essential enzyme in isoprenoid biosynthesis invivochem.comwikipedia.orgciteab.comnih.govlipidmaps.org. The reduction in mevalonate kinase activity, often to 5-15% of normal levels, leads to a significant accumulation of mevalonic acid and a shortage of crucial isoprenoid end-products nih.gov. This metabolic imbalance results in the build-up of abnormal proteins, causing immune system cells to malfunction and triggering systemic inflammation invivochem.com.

Patients with MKD experience recurrent episodes of inflammation characterized by high fever, skin rashes, ulcers, swollen lymph nodes, and abdominal pain invivochem.comciteab.comnih.govlipidmaps.org. In severe cases, neurological and developmental problems can also manifest invivochem.comlipidmaps.org. The inflammatory hyper-responsiveness observed in MKD patients is predominantly attributed to the deficiency of isoprenoid products metabolomicsworkbench.org. A key molecular mechanism underlying this inflammation is the activation of the NLRP3 inflammasome, which is responsible for the excessive production of interleukin-1 beta (IL-1β), a major cytokine driving the systemic inflammatory events in MKD metabolomicsworkbench.orginvivochem.comwikipedia.orglipidmaps.orgnih.gov. Experimental studies have shown that the biochemical blockade of the mevalonate pathway increases NLRP3 expression and IL-1β secretion nih.gov. Furthermore, administering exogenous isoprenoid compounds has been observed to influence markers associated with apoptosis, mitochondrial dysfunction, NLRP3, and pro-inflammatory cytokines, suggesting that the shortage of endogenous isoprenoids contributes to the inflammatory cascade nih.gov.

Chronic Obstructive Pulmonary Disease (COPD)

The mevalonate pathway plays a significant role in modifying innate immune responsiveness, establishing a plausible pathogenic link between chronic smoking, the development of chronic obstructive pulmonary disease (COPD), and lung cancer. Smoking induces a persistent and often exaggerated inflammatory response within the lungs, leading to lung remodeling and impaired repair mechanisms.

The mevalonate pathway mediates these effects through its influence on important intracellular signaling molecules, particularly guanine (B1146940) phosphate (B84403) transferases (GTPases) like Rho-A. Exposure to smoke activates specific cell surface proteins, which, through the mediating action of these GTPases, modify the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NFĸB). This, in turn, impacts the downstream effects on genes governing innate immunity, neutrophilic inflammation, and carcinogenesis.

The mevalonate pathway is amenable to modification, primarily through the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMGCR), the rate-limiting enzyme in the pathway. Statin drugs, which are HMGCR inhibitors, have been shown to dampen the innate immune response to smoking, potentially mitigating pulmonary inflammation and lung remodeling. The anti-inflammatory effects of statins are partly mediated by their inhibition of the mevalonate pathway, leading to a reduction in neutrophil transendothelial migration and their influx into lung tissues. For instance, studies using a spontaneously hypertensive rat model of COPD demonstrated that simvastatin (B1681759), a statin, influenced lung Ras and Rho GTPase activation without altering whole lung cholesterol levels. This suggests that statins' beneficial effects in COPD extend beyond their lipid-lowering capabilities, impacting inflammatory signaling pathways.

Therapeutic Modulation of the Mevalonate Pathway

Pharmacological Inhibition Strategies

Pharmacological inhibition of the mevalonate pathway can be achieved through various strategies, each targeting distinct enzymes and influencing different downstream products. These inhibitors include HMG-CoA reductase inhibitors (statins), farnesyltransferase inhibitors (FTIs), geranylgeranyltransferase inhibitors (GGTase inhibitors), and squalene (B77637) synthase inhibitors mdpi.com.

HMG-CoA Reductase Inhibitors (Statins)

Statins represent the most widely recognized class of mevalonate pathway inhibitors. They competitively inhibit 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme responsible for converting HMG-CoA to mevalonate csic.esnih.govwikipedia.orgpharmgkb.orgwikipathways.org.

Mechanisms of Action in Disease Contexts

Statins primarily lower cholesterol levels by blocking de novo cholesterol synthesis in the liver, leading to an upregulation of hepatic LDL receptors and increased clearance of serum cholesterol wikipedia.orgpharmgkb.orgwikipathways.orgnih.gov. Beyond their lipid-lowering effects, statins exhibit pleiotropic effects, which contribute to their cardiovascular protective properties ucsf.edunih.govwikipedia.org. These pleiotropic effects are largely attributed to the inhibition of isoprenoid production, such as FPP and GGPP, which are vital for the function of various signaling molecules ahajournals.orgucsf.edunih.gov. For instance, statins can inhibit epidermal growth factor (EGF) receptor-mediated signaling by depleting mevalonate metabolites required for EGFR function and its downstream cascades aacrjournals.org. In cancer, statins have been shown to induce apoptosis and inhibit cell proliferation in various tumor types mdpi.comaacrjournals.org. For example, simvastatin (B1681759) has demonstrated efficacy in lung cancer cells with p53 missense mutations by inhibiting cancer cell growth, reducing lipid rafts, and inducing apoptosis mdpi.com.

Impact on Protein Prenylation

A significant aspect of statins' pleiotropic effects is their impact on protein prenylation csic.espnas.orgucsf.eduplos.org. By reducing the availability of FPP and GGPP, statins impair the post-translational lipidation of proteins, particularly small GTPases like Ras and Rho escholarship.orgpnas.orgahajournals.orgmdpi.comucsf.edunih.govwikipedia.orgresearchgate.net. This inhibition prevents these proteins from properly associating with cell membranes, which is often crucial for their biological activity pnas.orgmdpi.comucsf.eduontosight.ai. Studies have shown that statins decrease the membrane association of specific small Ras GTPases, leading to an accumulation of their inactive, soluble forms plos.org. This effect on protein prenylation is considered a mechanism for the non-cholesterol-related health benefits of statins, including their potential in controlling tumors where GTPase oncogenes are activated pnas.orgplos.orgahajournals.org. For example, the proapoptotic effect of lipophilic statins on vascular smooth muscle cells is associated with decreased prenylation of p21-Rho B ahajournals.org.

Farnesyltransferase Inhibitors (FTIs)

Farnesyltransferase inhibitors (FTIs) are a class of compounds designed to target protein farnesyltransferase (FTase), an enzyme responsible for transferring a farnesyl group from FPP to specific proteins, notably the Ras oncogene mdpi.comwikipedia.orgnih.goviiarjournals.org. By inhibiting this enzyme, FTIs prevent the proper farnesylation of target proteins, thereby disrupting their function and localization wikipedia.orgiiarjournals.org. This mechanism was initially thought to be highly effective against cancers driven by farnesylated Ras proteins, as farnesylation is necessary for Ras to attach to the cell membrane and transfer signals wikipedia.orgiiarjournals.org. While preclinical models showed significant potency, the activity of FTIs in clinical studies was often less than anticipated, partly because other related enzymes, such as geranylgeranyltransferase I (GGTase I), can sometimes compensate by geranylgeranylating certain Ras isoforms (e.g., K-Ras) nih.govnih.govdoi.org. Despite this, FTIs have demonstrated antiproliferative and proapoptotic effects, interfering with mitosis and inducing G1 or G2/M cell cycle arrest in various cancer cell lines doi.orgaacrjournals.org. Some studies suggest that FTIs' antitumor activity may also involve off-target actions, such as the induction of autophagy tandfonline.com.

Geranylgeranyltransferase Inhibitors (GGTase Inhibitors)

Geranylgeranyltransferase inhibitors (GGTIs) target the enzyme geranylgeranyltransferase (GGTase), which is responsible for adding a geranylgeranyl group to the C-terminus of proteins, a process known as geranylgeranylation mdpi.comontosight.ai. This post-translational modification is crucial for the proper functioning and membrane localization of various small GTPases, including Rho, Rac, and Cdc42, which are involved in cell signaling pathways regulating cell growth, differentiation, and survival ontosight.aioncotarget.com. By inhibiting GGTase, GGTIs prevent the prenylation of these target proteins, disrupting their membrane association and downstream signaling pathways ontosight.ai. This can lead to inhibition of cell growth and induction of apoptosis, particularly in cancer cells where these pathways are often dysregulated ontosight.ainih.gov. GGTIs have shown therapeutic potential in various diseases, including cancer, and are also being explored for cardiovascular and infectious diseases ontosight.aimdpi.com. For example, GGTI-298 has been shown to reduce FoxM1 expression in human hepatoma cells, an effect primarily regulated via protein geranylgeranylation oncotarget.com.

A comparison of the primary targets and effects of FTIs and GGTIs is presented in the table below: